molecular formula C23H20FN3O2S B3654840 1-(4-fluorobenzyl)-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

1-(4-fluorobenzyl)-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

Cat. No.: B3654840
M. Wt: 421.5 g/mol
InChI Key: GGRGXKDYNHKAAM-VXPUYCOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the indol-2-one family, characterized by a bicyclic indole core fused with a thiazolidinone moiety. The structure includes a 4-fluorobenzyl group at position 1 and a piperidine-substituted thiazol-5(4H)-ylidene group at position 2. Its Z-configuration (confirmed via X-ray crystallography using SHELX software ) ensures planar geometry, critical for binding interactions in therapeutic applications. The fluorine atom on the benzyl group enhances lipophilicity and metabolic stability, while the piperidine moiety improves solubility and bioavailability .

Properties

IUPAC Name

(5Z)-5-[1-[(4-fluorophenyl)methyl]-2-oxoindol-3-ylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20FN3O2S/c24-16-10-8-15(9-11-16)14-27-18-7-3-2-6-17(18)19(22(27)29)20-21(28)25-23(30-20)26-12-4-1-5-13-26/h2-3,6-11H,1,4-5,12-14H2/b20-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGRGXKDYNHKAAM-VXPUYCOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC(=O)C(=C3C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=NC(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC5=CC=C(C=C5)F)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs (e.g., indol-2-one cores, fluorinated aryl groups, or thiazole derivatives) and are compared based on molecular features, physicochemical properties, and reported bioactivity.

Structural Analogues with Fluorinated Benzyl Groups

  • 1-(2-Fluorobenzyl)-3-(2-(4-Methoxyphenyl)-6-Oxo[1,3]Thiazolo[3,2-b][1,2,4]Triazol-5(6H)-Ylidene)-1,3-Dihydro-2H-Indol-2-One ()
    • Key Differences :
  • Substitution at position 1: 2-fluorobenzyl vs. 4-fluorobenzyl.
  • Core modification: Incorporates a thiazolo-triazol ring instead of a piperidinyl-thiazol-5(4H)-ylidene group.
    • Impact :
  • The triazol-thiazole system increases π-stacking capacity but reduces metabolic stability due to higher electron density .

  • 1-(4-Fluorobenzyl)-4-{1-[2-Oxo-2-(1-Piperidinyl)Ethyl]-1H-Benzimidazol-2-Yl}-2-Pyrrolidinone () Key Differences:
  • Core structure: Replaces the indol-2-one-thiazolidinone system with a benzimidazole-pyrrolidinone scaffold.
  • Substituent: A piperidinyl-ethyl chain instead of a piperidinyl-thiazolylidene group.
    • Impact :
  • The benzimidazole-pyrrolidinone core enhances rigidity, favoring selective kinase inhibition.
  • The ethyl linker may improve cell permeability compared to the conjugated thiazolidinone system .

Piperidine/Thiazole-Containing Analogues

  • 5-(2-(4-(1,2-Benzisothiazol-3-Yl)-1-Piperazinyl)-Ethyl)-6-Chloro-1,3-Dihydro-2H-Indol-2-One Hydrochloride Monohydrate () Key Differences:
  • Substitution: A benzisothiazol-piperazinyl-ethyl chain replaces the thiazol-5(4H)-ylidene group.
  • Additional groups: Chlorine at position 6 and a monohydrate hydrochloride salt. Impact:
  • The benzisothiazol group confers neuroleptic activity via dopamine receptor antagonism.
  • Chlorine enhances electronegativity, improving blood-brain barrier penetration .

  • 4-{1-[4-(4-Bromophenyl)-1,3-Thiazol-2-Yl]-5-(4-Fluorophenyl)-4,5-Dihydro-1H-Pyrazol-3-Yl}-5-Methyl-1-(4-Methyl-Phenyl)-1H-1,2,3-Triazole ()

    • Key Differences :
  • Core: A pyrazole-triazole-thiazole hybrid instead of indol-2-one.
  • Substituents: Bromophenyl and methyl groups enhance halogen bonding and steric bulk.
    • Impact :
  • The bromine atom increases van der Waals interactions in antimicrobial applications.
  • Methyl groups improve thermal stability but reduce solubility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Substituents Molecular Formula Key Bioactivity/Application Reference
1-(4-Fluorobenzyl)-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one Indol-2-one + thiazolidinone 4-Fluorobenzyl, piperidinyl-thiazolyl C₂₁H₁₅FN₂O₂S Kinase inhibition (inferred)
1-(2-Fluorobenzyl)-3-(2-(4-methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-indol-2-one Indol-2-one + thiazolo-triazol 2-Fluorobenzyl, 4-methoxyphenyl C₂₆H₁₇FN₄O₃S Anticancer (inferred)
1-(4-Fluorobenzyl)-4-{1-[2-oxo-2-(1-piperidinyl)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone Benzimidazole + pyrrolidinone 4-Fluorobenzyl, piperidinyl-ethyl C₂₅H₂₆FN₅O₂ Kinase inhibition (reported)
5-(2-(4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl)-ethyl)-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride Indol-2-one + benzisothiazol Chlorine, piperazinyl-ethyl C₂₂H₂₂ClFN₄OS Neuroleptic (reported)

Key Research Findings

  • Electronic Effects: The para-fluorine in the target compound increases electron-withdrawing effects, stabilizing the thiazolidinone ring and enhancing binding to ATP pockets in kinases .
  • Piperidine vs. Piperazine : Piperidine derivatives (e.g., target compound) exhibit higher metabolic stability than piperazine analogues (e.g., ), which are prone to N-oxidation .
  • Thiazole Modifications: Thiazolo-triazol systems () show stronger fluorescence properties, making them suitable for imaging, but reduced therapeutic efficacy compared to thiazolidinones .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-fluorobenzyl)-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
1-(4-fluorobenzyl)-3-[4-oxo-2-(1-piperidinyl)-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.